2-Cyano-6-(trifluoromethyl)phenylisothiocyanate
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Overview
Description
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H3F3N2S and a molecular weight of 228.1937296 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Cyano-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The cyano and trifluoromethyl groups can undergo addition reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Scientific Research Applications
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate involves the interaction of its functional groups with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The cyano and trifluoromethyl groups contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate include:
- 2-Cyano-4-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-5-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-3-(trifluoromethyl)phenylisothiocyanate
Uniqueness
This compound is unique due to the specific positioning of its functional groups on the phenyl ring, which influences its reactivity and applications. The combination of the cyano, trifluoromethyl, and isothiocyanate groups provides distinct chemical properties that are valuable in various research and industrial contexts .
Properties
Molecular Formula |
C9H3F3N2S |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-isothiocyanato-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)7-3-1-2-6(4-13)8(7)14-5-15/h1-3H |
InChI Key |
HAXQTOALQRCWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N=C=S)C#N |
Origin of Product |
United States |
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